molecular formula C11H22N2O3 B12827838 tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate

tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate

Cat. No.: B12827838
M. Wt: 230.30 g/mol
InChI Key: NBTWQEQYQYYQDO-RKDXNWHRSA-N
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Description

tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate is a chemical compound that features a tert-butyl group attached to a hydroxyazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azepane derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) in a solvent like 1,4-dioxane . The reaction is usually catalyzed by palladium, which facilitates the cross-coupling of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce different hydroxyazepane derivatives.

Scientific Research Applications

tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the azepane ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the hydroxyazepane ring.

    tert-Butyl ((4R,5R)-5-oxoazepan-4-yl)carbamate: A derivative where the hydroxy group is replaced by a ketone.

    tert-Butyl ((4R,5R)-5-aminoazepan-4-yl)carbamate: A derivative with an amino group instead of a hydroxy group.

Uniqueness

tert-Butyl ((4R,5R)-5-hydroxyazepan-4-yl)carbamate is unique due to the presence of both the tert-butyl group and the hydroxyazepane ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(4R,5R)-5-hydroxyazepan-4-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-6-12-7-5-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1

InChI Key

NBTWQEQYQYYQDO-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNCC[C@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCCC1O

Origin of Product

United States

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